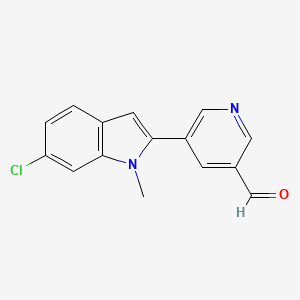
5-(6-cloro-1-metil-1H-indol-2-il)nicotinaldehído
Descripción general
Descripción
5-(6-Chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde (5-CMI) is a synthetic compound that has been used in scientific research applications for a variety of purposes. 5-CMI is a derivative of nicotinic acid and is a member of the indole family of compounds. 5-CMI has been studied for its potential pharmacological effects and has been found to possess a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Se ha descubierto que los derivados del indol son compuestos biológicamente activos que se pueden utilizar en el tratamiento de células cancerosas {svg_1}. Muestran diversas propiedades biológicamente vitales y han atraído una creciente atención en los últimos años {svg_2}.
Aplicaciones antimicrobianas
Los derivados del indol han mostrado potencial en la lucha contra los microbios {svg_3}. Esto los convierte en un área de estudio prometedora para el desarrollo de nuevos fármacos antimicrobianos {svg_4}.
Tratamiento de diversos trastornos
Los derivados del indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano {svg_5}. Esta amplia aplicación los convierte en una herramienta versátil en la investigación médica {svg_6}.
Aplicaciones antivirales
Los derivados del indol han demostrado propiedades antivirales {svg_7}. Por ejemplo, ciertos derivados han mostrado actividad inhibitoria contra la influenza A {svg_8}.
Aplicaciones antiinflamatorias
Los derivados del indol han mostrado potencial como agentes antiinflamatorios {svg_9}. Esto los hace útiles en el tratamiento de afecciones caracterizadas por la inflamación {svg_10}.
Aplicaciones antidiabéticas
Se ha descubierto que los derivados del indol tienen propiedades antidiabéticas {svg_11}. Esto los convierte en un área de estudio prometedora para el desarrollo de nuevos tratamientos para la diabetes {svg_12}.
Aplicaciones antimaláricas
Los derivados del indol han mostrado potencial como agentes antimaláricos {svg_13}. Esto los convierte en una herramienta valiosa en la lucha contra la malaria {svg_14}.
Actividades anticolinesterásicas
Los derivados del indol han demostrado actividades anticolinesterásicas {svg_15}. Esto los convierte en un área potencial de estudio para el desarrollo de tratamientos para afecciones como la enfermedad de Alzheimer {svg_16}.
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to have a broad spectrum of biological activities . They are important types of molecules and natural products and play a main role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetics of similar indole derivatives have been studied .
Result of Action
Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is generally known that factors such as temperature, light, and ph can influence the stability and efficacy of many compounds .
Propiedades
IUPAC Name |
5-(6-chloro-1-methylindol-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-18-14(12-4-10(9-19)7-17-8-12)5-11-2-3-13(16)6-15(11)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGFOXHUSCTJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C3=CN=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670454 | |
| Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202551-93-6 | |
| Record name | 5-(6-Chloro-1-methyl-1H-indol-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(6-chloro-1-methyl-1H-indol-2-yl)pyridine-3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
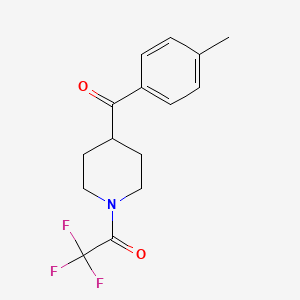

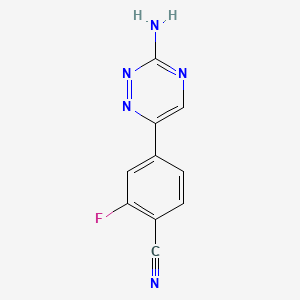

![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)
![N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide](/img/structure/B598683.png)


![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)
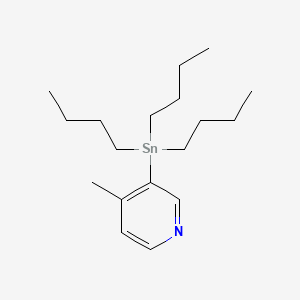
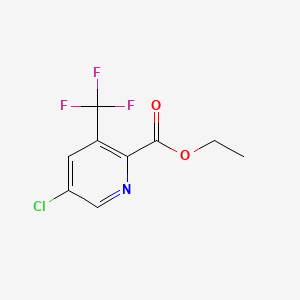


![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)
